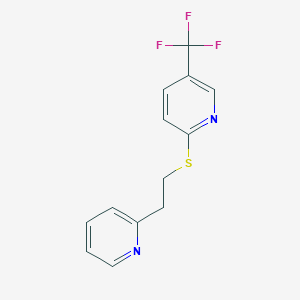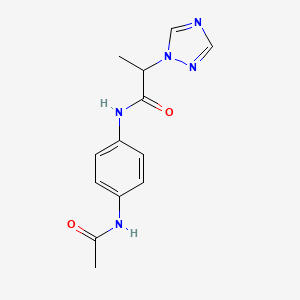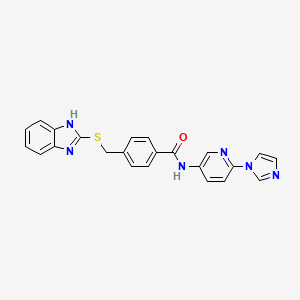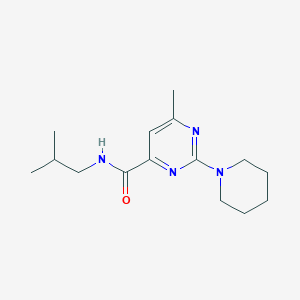
2-(2-Pyridin-2-ylethylsulfanyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridin-2-ylethylsulfanyl)-5-(trifluoromethyl)pyridine, also known as PTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTP is a heterocyclic organic compound that contains a pyridine ring and a trifluoromethyl group. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 2-(2-Pyridin-2-ylethylsulfanyl)-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of MAP kinases, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of NF-kB, a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have also demonstrated the anti-cancer and anti-inflammatory effects of this compound.
実験室実験の利点と制限
2-(2-Pyridin-2-ylethylsulfanyl)-5-(trifluoromethyl)pyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for the study of 2-(2-Pyridin-2-ylethylsulfanyl)-5-(trifluoromethyl)pyridine. One potential direction is the development of this compound-based drugs for the treatment of various diseases. Additionally, this compound could be used as a tool for the study of cellular signaling pathways and the development of new therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
2-(2-Pyridin-2-ylethylsulfanyl)-5-(trifluoromethyl)pyridine can be synthesized through various methods, including the reaction of 2-bromoethyl pyridine with sodium sulfide and trifluoromethyl iodide, or the reaction of 2-pyridinethiol with 2-bromoethyl trifluoromethyl sulfide. These methods have been optimized to produce high yields of this compound with minimal impurities.
科学的研究の応用
2-(2-Pyridin-2-ylethylsulfanyl)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S/c14-13(15,16)10-4-5-12(18-9-10)19-8-6-11-3-1-2-7-17-11/h1-5,7,9H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNJYOYOXXJRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)



![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)
